molecular formula C19H20N4O2 B6066748 2-[(4-ethoxyphenyl)amino]-N'-(1H-indol-3-ylmethylene)acetohydrazide CAS No. 5710-17-8

2-[(4-ethoxyphenyl)amino]-N'-(1H-indol-3-ylmethylene)acetohydrazide

Cat. No.: B6066748
CAS No.: 5710-17-8
M. Wt: 336.4 g/mol
InChI Key: ABPKAIBBIDBHSB-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-ethoxyphenyl)amino]-N’-(1H-indol-3-ylmethylene)acetohydrazide is a complex organic compound that features both an indole and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethoxyphenyl)amino]-N’-(1H-indol-3-ylmethylene)acetohydrazide typically involves the condensation of 4-ethoxyaniline with indole-3-carboxaldehyde in the presence of acetic hydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethoxyphenyl)amino]-N’-(1H-indol-3-ylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(4-ethoxyphenyl)amino]-N’-(1H-indol-3-ylmethylene)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)amino]-N’-(1H-indol-3-ylmethylene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde derivatives: These compounds share the indole moiety and exhibit similar biological activities.

    Hydrazide derivatives: Compounds with hydrazide groups also show comparable chemical reactivity and applications.

Uniqueness

2-[(4-ethoxyphenyl)amino]-N’-(1H-indol-3-ylmethylene)acetohydrazide is unique due to its combined indole and hydrazide functionalities, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to compounds with only one of these groups .

Properties

IUPAC Name

2-(4-ethoxyanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-25-16-9-7-15(8-10-16)20-13-19(24)23-22-12-14-11-21-18-6-4-3-5-17(14)18/h3-12,20-21H,2,13H2,1H3,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPKAIBBIDBHSB-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417066
Record name AC1NSZS2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5710-17-8
Record name AC1NSZS2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.